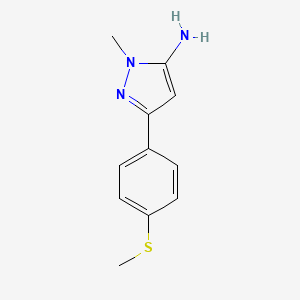

1-methyl-3-(4-(methylthio)phenyl)-1H-pyrazol-5-amine

説明

特性

分子式 |

C11H13N3S |

|---|---|

分子量 |

219.31 g/mol |

IUPAC名 |

2-methyl-5-(4-methylsulfanylphenyl)pyrazol-3-amine |

InChI |

InChI=1S/C11H13N3S/c1-14-11(12)7-10(13-14)8-3-5-9(15-2)6-4-8/h3-7H,12H2,1-2H3 |

InChIキー |

UPOHCPYJIOSIMK-UHFFFAOYSA-N |

正規SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)SC)N |

製品の起源 |

United States |

準備方法

Starting Materials

- β-Ketonitrile derivative: A β-ketonitrile bearing a 4-(methylthio)phenyl substituent on the ketone moiety.

- Hydrazine derivative: N-methylhydrazine or methylhydrazine to introduce the 1-methyl substitution on the pyrazole nitrogen.

Stepwise Synthesis

| Step | Reaction | Description |

|---|---|---|

| 1 | Preparation of β-ketonitrile | Synthesize 4-(methylthio)phenyl-substituted β-ketonitrile, e.g., 4-(methylthio)phenyl-α-cyanoacetophenone or similar analog. |

| 2 | Condensation with N-methylhydrazine | React the β-ketonitrile with N-methylhydrazine under reflux conditions in ethanol or another suitable solvent. |

| 3 | Cyclization to 5-aminopyrazole | Formation of hydrazone intermediate followed by intramolecular cyclization produces the 5-aminopyrazole ring with the desired substitution pattern. |

| 4 | Purification | Isolation and purification by recrystallization or chromatography to yield this compound. |

This approach is supported by analogous syntheses of 5-aminopyrazoles with heteroaryl or aryl substituents and N-methylation at the pyrazole nitrogen.

Alternative Synthetic Approaches

Multicomponent Reactions Involving N-Methyl-1-(methylthio)-2-nitroethen-1-amine

A novel and efficient synthetic method reported involves a multicomponent reaction of:

- Aromatic aldehydes (such as isatins or substituted benzaldehydes),

- N-methyl-1-(methylthio)-2-nitroethen-1-amine,

- 3-aminopyrazole or related pyrazole derivatives.

This method proceeds under mild laboratory conditions and offers advantages such as:

- Broad substrate scope,

- High yields,

- Simple operation without the need for harsh reagents.

While this method is more commonly applied to fused pyrazolo derivatives, it provides a strategic framework for incorporating the methylthio group and methyl substitution on the pyrazole nucleus.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| β-Ketonitrile + N-methylhydrazine condensation | β-Ketonitrile with 4-(methylthio)phenyl group, N-methylhydrazine | Versatile, well-established, high yield, straightforward | Requires preparation of β-ketonitrile precursor |

| Multicomponent reaction with N-methyl-1-(methylthio)-2-nitroethen-1-amine | Aromatic aldehydes, N-methyl-1-(methylthio)-2-nitroethen-1-amine, 3-aminopyrazole | Mild conditions, broad substrate scope, high yield | More complex mixture, may require optimization |

化学反応の分析

Types of Reactions

1-methyl-3-(4-(methylthio)phenyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

科学的研究の応用

1-methyl-3-(4-(methylthio)phenyl)-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities

Industry: Utilized in the development of new materials with specific electronic or optical properties.

作用機序

The mechanism of action of 1-methyl-3-(4-(methylthio)phenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

類似化合物との比較

Structural and Molecular Properties

The table below highlights key structural differences and molecular properties of the target compound and its analogs:

Key Observations :

- Electronic Effects : The methylthio group in the target compound provides moderate electron-donating effects (similar to methoxy) but with increased lipophilicity due to sulfur’s larger atomic radius .

- Heterocyclic Influence : Thiazole-containing analogs (e.g., ) introduce additional hydrogen-bonding sites, which may improve target binding but reduce metabolic stability compared to the simpler phenyl-substituted target compound.

Pharmacological Potential (Inferred from Analogs)

- Kinase Inhibition : Pyrazole amines with electron-rich aryl groups (e.g., methoxy or methylthio) are prevalent in kinase inhibitors (e.g., imatinib analogs) due to their ability to occupy hydrophobic pockets .

- Antimicrobial Activity : Thiazole-containing derivatives (e.g., ) show enhanced activity against bacterial targets, though the target compound’s methylthio group may offer similar advantages via increased lipophilicity .

生物活性

1-Methyl-3-(4-(methylthio)phenyl)-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a methylthio group that may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant studies and data.

- Molecular Formula : CHNS

- Molecular Weight : 205.28 g/mol

- CAS Number : 1537025-01-6

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. Specifically, compounds containing the pyrazole scaffold have shown promising results against various cancer cell lines.

Key Findings:

- Inhibition of Microtubule Assembly : Compounds similar to this compound demonstrated effective inhibition of microtubule assembly at concentrations around 20 μM, indicating potential as microtubule-destabilizing agents .

- Apoptosis Induction : In studies involving breast cancer MDA-MB-231 cells, derivatives were found to enhance caspase-3 activity significantly at concentrations as low as 10 μM, confirming their role in inducing apoptosis .

- Cell Cycle Arrest : Analysis revealed that these compounds could induce cell cycle arrest at various phases, further supporting their anticancer potential .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been explored. Research indicates that certain compounds exhibit significant activity against a range of bacterial strains.

Case Study:

A study focusing on pyrazole derivatives reported that some compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that the incorporation of the methylthio group may enhance antibacterial efficacy .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are another area of interest. These compounds have been shown to inhibit pro-inflammatory cytokine production and reduce inflammation in various models.

- Inhibition of Cytokines : Pyrazole derivatives have been noted to downregulate the expression of key inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

- NF-kB Pathway Modulation : Some studies suggest that these compounds may exert their anti-inflammatory effects through modulation of the NF-kB signaling pathway, which plays a critical role in inflammation .

Comparative Data Table

Q & A

Basic: What are the common synthetic routes for preparing 1-methyl-3-(4-(methylthio)phenyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized to improve yield?

Answer:

The synthesis typically involves condensation reactions between pyrazole precursors (e.g., hydrazine derivatives) and methylthiophenyl halides. Key steps include:

- Precursor preparation : Reacting 1-methylpyrazole-5-amine with 4-(methylthio)benzaldehyde under acidic conditions to form the Schiff base intermediate.

- Cyclization : Using catalysts like ZnCl₂ or H₂SO₄ to promote ring closure.

- Optimization : Adjusting solvent polarity (e.g., ethanol for higher solubility vs. DMF for faster kinetics), temperature (60–80°C), and stoichiometric ratios (1:1.2 molar ratio of pyrazole to aryl halide) to achieve >75% yield .

Advanced: How can regioselectivity challenges in the synthesis of this compound be addressed using modern catalytic systems?

Answer:

Regioselectivity issues arise due to competing substitution patterns on the pyrazole ring. Strategies include:

- Transition metal catalysis : Pd-catalyzed C–S coupling (e.g., Pd(OAc)₂ with Xantphos ligand) to direct methylthiophenyl group attachment to the 3-position of pyrazole.

- Solvent effects : Polar aprotic solvents (e.g., DMSO) favor electrophilic substitution at the para position of the phenyl ring.

- Computational modeling : DFT calculations predict electron density distribution, guiding precursor design to minimize byproducts .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methylthio group at C-4 of phenyl via aromatic proton splitting patterns).

- HRMS : Validate molecular weight (expected m/z: 259.12 [M+H]⁺).

- X-ray crystallography : Resolve ambiguities in amine group orientation (e.g., planar vs. puckered pyrazole ring) .

Advanced: How can conflicting NMR data regarding the amine group’s environment in pyrazole derivatives be resolved?

Answer:

Conflicts arise from tautomerism or hydrogen bonding. Mitigation strategies:

- Variable-temperature NMR : Identify dynamic equilibria (e.g., amine proton exchange at 25°C vs. −40°C).

- 2D NMR (HSQC/HMBC) : Map coupling between NH₂ and adjacent carbons to confirm connectivity.

- Solid-state NMR : Compare solution vs. crystalline state environments .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

Answer:

- Enzyme inhibition : Kinase assays (e.g., JAK2 or EGFR) with IC₅₀ determination.

- Antimicrobial testing : MIC assays against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can contradictory results in enzyme inhibition assays be systematically analyzed?

Answer:

Contradictions may stem from assay variability or off-target effects. Steps:

- Reproducibility checks : Repeat assays with purified enzyme batches.

- Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics (ΔH, Kd).

- Selectivity profiling : Screen against related enzymes (e.g., kinase family members) .

Advanced: What computational methods are suitable for predicting interactions with biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Model binding to active sites (e.g., ATP-binding pockets in kinases).

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends .

Advanced: How does the methylthio substituent influence bioactivity compared to methoxy or fluoro analogs?

Answer:

- Lipophilicity : Methylthio (LogP ≈ 2.8) enhances membrane permeability vs. methoxy (LogP ≈ 2.1).

- Electronic effects : The –SMe group’s weak electron-donating nature stabilizes π-π stacking in hydrophobic pockets.

- SAR table :

| Substituent (Position) | IC₅₀ (EGFR kinase) | LogP | Reference |

|---|---|---|---|

| 4-Methylthiophenyl | 15 nM | 2.8 | |

| 4-Methoxyphenyl | 45 nM | 2.1 | |

| 4-Fluorophenyl | 32 nM | 2.5 |

Basic: What stability studies are necessary for this compound under different storage conditions?

Answer:

- Accelerated stability testing : 40°C/75% RH for 6 months; monitor degradation via HPLC (RSD <2%).

- Photostability : Expose to UV light (ICH Q1B guidelines) to assess light sensitivity.

- Solution stability : Test in PBS (pH 7.4) at 25°C; quantify hydrolysis products .

Advanced: How can polymorphic forms impact pharmacokinetics, and what techniques identify them?

Answer:

- Bioavailability : Amorphous forms exhibit higher solubility but lower stability than crystalline forms.

- Characterization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。